molecular formula C18H13FN2O B3841526 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide

3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide

Cat. No.: B3841526
M. Wt: 292.3 g/mol
InChI Key: KXMLXYZWQNWGFY-UDWIEESQSA-N
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Description

3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide is an organic compound with the molecular formula C17H12FNO. This compound is known for its unique structural features, which include a fluorine atom attached to the benzamide moiety and a naphthyl group linked through an imine bond. The presence of fluorine in organic compounds often imparts distinct physicochemical properties, making them valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLXYZWQNWGFY-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 2-aminonaphthalene under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently dehydrated to yield the final imine product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide involves its interaction with molecular targets through noncovalent interactions. The fluorine atom can participate in hydrogen bonding, while the naphthyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide stands out due to its specific combination of a fluorine atom and a naphthyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific noncovalent interaction capabilities, making it valuable in various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide

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